molecular formula C14H13NO3S2 B2916673 (Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 19375-22-5

(Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2916673
CAS No.: 19375-22-5
M. Wt: 307.38
InChI Key: YYURDKKKWRIBEH-LUAWRHEFSA-N
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Description

(Z)-Methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a complex organic compound belonging to the class of thiazolidinones Thiazolidinones are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves the cyclization of thiosemicarbazones with α-haloketones. The reaction proceeds under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst. The process requires careful control of temperature and pH to ensure the formation of the desired thiazolidinone ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters can help maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions: (Z)-Methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of thiol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Thiol derivatives.

  • Substitution: Substituted thiazolidinones with various functional groups.

Scientific Research Applications

(Z)-Methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound exhibits biological activity, making it a candidate for drug development and bioactive molecule synthesis.

  • Medicine: Its derivatives have shown potential in treating various diseases, including cancer and bacterial infections.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which (Z)-methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

(Z)-Methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is compared with other thiazolidinone derivatives, such as:

  • (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: This compound differs in the length of the alkyl chain and functional group.

  • (Z)-Methyl 3-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate: This compound has a methoxy group on the benzylidene ring, altering its properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.

Properties

IUPAC Name

methyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-18-12(16)7-8-15-13(17)11(20-14(15)19)9-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYURDKKKWRIBEH-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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